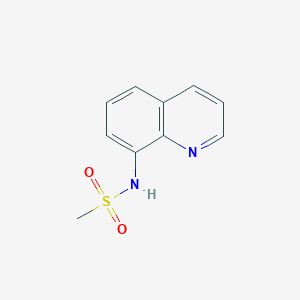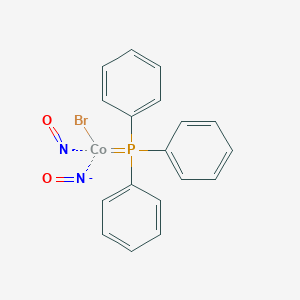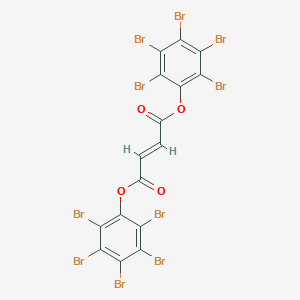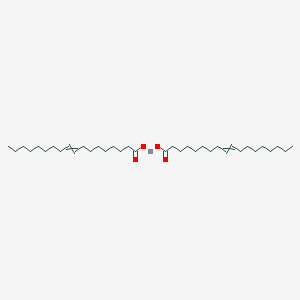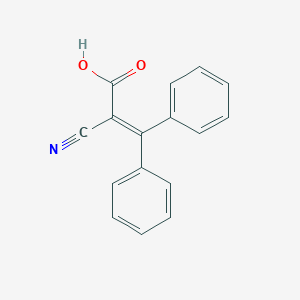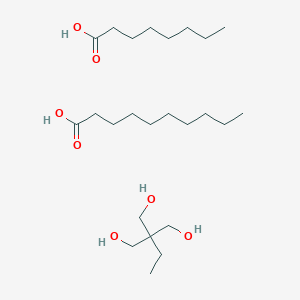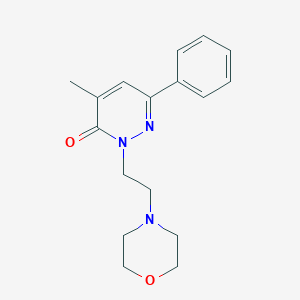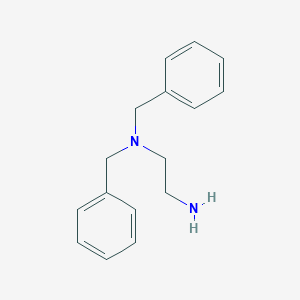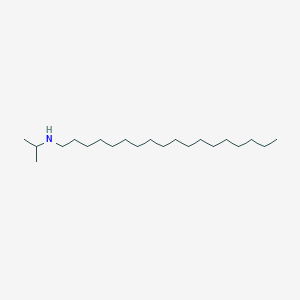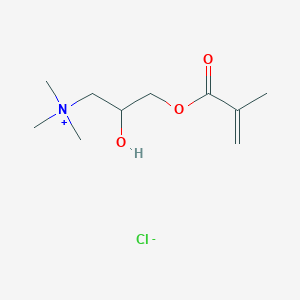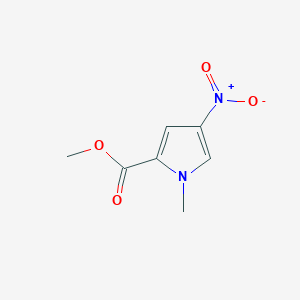
methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including compounds similar to methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, often involves complex reactions where substituents are introduced to modify the pyrrole ring. An example is the synthesis of pyrrole derivatives through the reaction of 2H-azirines with enamines, leading to a variety of 1H-pyrrole-2-carboxylic acid derivatives with different substituents (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their chemical behavior and properties. Studies have explored the hydrogen-bonded structures of related molecules, revealing complex arrangements like chains of edge-fused rings and sheets formed by hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, such as nitration, which can be influenced by the presence of substituents. The nitration of pyrrole and its derivatives has been shown to produce different ratios of nitro isomers, indicating the directing effects of substituents on the reaction pathways (Anderson, 1959).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. Research on these compounds often includes the synthesis and characterization of new derivatives to understand their physical behavior (Nural et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound and similar compounds, such as reactivity, stability, and acidity, are key to their potential applications in various fields. Studies have investigated the reactivity of pyrrole derivatives with different reagents to synthesize novel compounds with unique properties (Gailius & Stamm, 1992).
Scientific Research Applications
Synthesis of Minor-Groove Binders : This compound is used as an intermediate in the synthesis of modified DNA minor-groove binders, contributing to the development of molecules that can interact specifically with DNA sequences (Kennedy et al., 2017).
Conducting Polymers for Electrochromic Devices : It's involved in the synthesis of soluble conducting polymers. These polymers have applications in electrochromic devices due to their ability to change color when a voltage is applied (Variş et al., 2006).
Synthesis of Pyrrole Derivatives : The compound is important in synthesizing various pyrrole derivatives, which have diverse applications in chemical synthesis (Anderson, 1959).
Molecular Design in Pharmaceutical Chemistry : It's used in the molecular design and development of new pharmaceutical compounds, contributing to the creation of novel drugs and therapeutic agents (Huang et al., 2016).
One-Pot Synthesis Techniques : The compound is used in one-pot synthesis techniques, showcasing its utility in creating complex molecules efficiently (Galenko et al., 2015).
Antimicrobial Properties : Some derivatives of this compound have been found to exhibit antimicrobial properties, making them candidates for developing new antibacterial and antifungal agents (Hublikar et al., 2019).
Catalysis in Organic Reactions : It plays a role in catalysis, aiding in various organic reactions and synthesis processes (Fan et al., 2008).
Potential in Medicinal Chemistry : This compound serves as a scaffold for developing therapeutics, demonstrating its importance in medicinal chemistry (Rochais et al., 2004).
Safety and Hazards
properties
IUPAC Name |
methyl 1-methyl-4-nitropyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-4-5(9(11)12)3-6(8)7(10)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOKAHOXOYKYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374970 | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13138-76-6 | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

